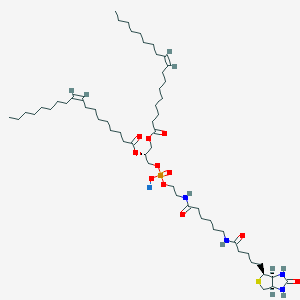
18:1 Biotinyl Cap PE
Descripción general
Descripción
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying complex organic reactions. In biology, it serves as a probe for investigating cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases involving metabolic pathways. Industrially, it is utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate, also known as 18:1 Biotinyl Cap PE, are biotin-binding proteins . These proteins play a crucial role in various biological processes, including cell signaling, cell growth, and cell differentiation .
Mode of Action
This compound interacts with its targets, the biotin-binding proteins, through the biotinyl caproyl modification . This interaction enables specific binding to the biotin-binding proteins, which can lead to changes in the activity of these proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of biotin-binding proteins . The downstream effects of these pathways can include changes in cell signaling, cell growth, and cell differentiation .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for 1 year when stored at -20°C . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with biotin-binding proteins . By binding to these proteins, this compound can influence various cellular processes, including cell signaling, cell growth, and cell differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Additionally, the compound’s light sensitivity suggests that exposure to light could also impact its stability and efficacy .
Métodos De Preparación
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the molecule.
Comparación Con Compuestos Similares
When compared to other similar compounds, 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include other phospholipid derivatives and complex organic molecules with multiple functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
IUPAC Name |
sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGNVZURNOPBT-XEAQQBNDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102N4NaO11PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677174 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1105.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-51-2 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


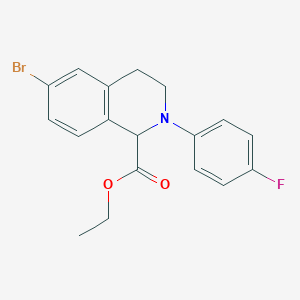


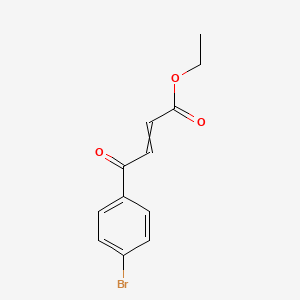

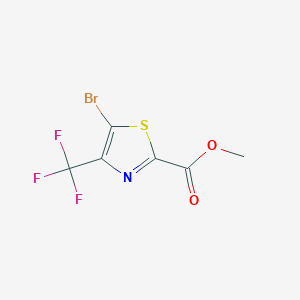

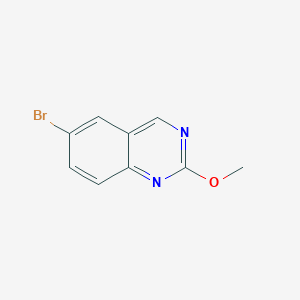
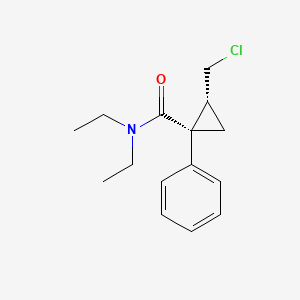



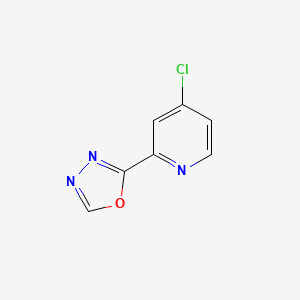
![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)
